Cas no 28898-03-5 (2-Amino-2'-fluorodiphenylamine)

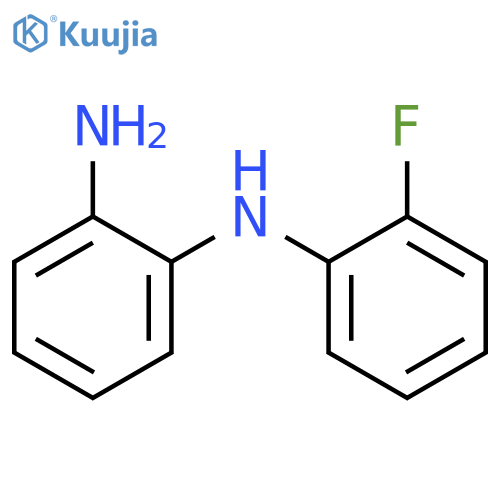

28898-03-5 structure

商品名:2-Amino-2'-fluorodiphenylamine

CAS番号:28898-03-5

MF:C12H11FN2

メガワット:202.227545976639

MDL:MFCD10567164

CID:240083

PubChem ID:19039441

2-Amino-2'-fluorodiphenylamine 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediamine,N1-(2-fluorophenyl)-

- 2-Amino-2'-fluorodiphenylamine

- 2-N-(2-fluorophenyl)benzene-1,2-diamine

- N-(2-FLUOROPHENYL)-1,2-DIAMINOBENZENE

- N1-(2-Fluorophenyl)benzene-1,2-diamine

- (2-aminophenyl)(2-fluorophenyl)amine

- N-(2-fluorophenyl)-1,2-Benzenediamine

- N-(2-fluoro-phenyl)-benzene-1,2-diamine

- PC6058

- MFCD10567164

- N~1~-(2-fluorophenyl)-1,2-benzenediamine

- Z367657596

- SCHEMBL3607119

- 2-[(2-Fluorophenyl)amino]aniline

- 2-N-(2-fluorophenyl)benzene-1, 2-diamine

- EN300-7415360

- AKOS009281774

- SB77808

- SY316907

- 1,2-Benzenediamine, N1-(2-fluorophenyl)-

- CS-0060476

- 2-[(2-Fluorophenyl)amine]aniline

- N-(2-fluorophenyl)benzene-1,2-diamine

- DTXSID10597633

- N~1~-(2-Fluorophenyl)benzene-1,2-diamine

- AS-813/43501974

- 28898-03-5

- PS-10957

- OYGRPIXAYJLZEN-UHFFFAOYSA-N

- N1-(2-Fluorophenyl)benzene-1,2-diamine, 2-Amino-2'-fluorodiphenylamine

-

- MDL: MFCD10567164

- インチ: InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2

- InChIKey: OYGRPIXAYJLZEN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)F)NC2=CC=CC=C2N

計算された属性

- せいみつぶんしりょう: 202.09100

- どういたいしつりょう: 202.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- PSA: 38.05000

- LogP: 3.80570

2-Amino-2'-fluorodiphenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279175-25g |

N1-(2-Fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 95+% | 25g |

$400 | 2022-06-11 | |

| Enamine | EN300-7415360-0.5g |

N1-(2-fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 95.0% | 0.5g |

$29.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01135-25g |

N1-(2-Fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 98% | 25g |

¥2225.0 | 2024-07-18 | |

| Chemenu | CM279175-25g |

N1-(2-Fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 95+% | 25g |

$400 | 2021-06-16 | |

| Apollo Scientific | PC6058-1g |

2-[(2-Fluorophenyl)amino]aniline |

28898-03-5 | 98% | 1g |

£16.00 | 2025-02-21 | |

| Enamine | EN300-7415360-0.1g |

N1-(2-fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TRC | A634838-500mg |

2-Amino-2'-fluorodiphenylamine |

28898-03-5 | 500mg |

$ 80.00 | 2022-06-07 | ||

| Aaron | AR002XNP-5g |

1,2-Benzenediamine, N1-(2-fluorophenyl)- |

28898-03-5 | 98% | 5g |

$99.00 | 2025-01-21 | |

| Ambeed | A945002-1g |

N1-(2-Fluorophenyl)benzene-1,2-diamine |

28898-03-5 | 98% | 1g |

$24.0 | 2024-04-20 | |

| 1PlusChem | 1P002XFD-25g |

1,2-Benzenediamine, N1-(2-fluorophenyl)- |

28898-03-5 | 98% | 25g |

$251.00 | 2025-02-19 |

2-Amino-2'-fluorodiphenylamine 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

28898-03-5 (2-Amino-2'-fluorodiphenylamine) 関連製品

- 328-20-1(2-Fluorodiphenylamine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28898-03-5)2-Amino-2'-fluorodiphenylamine

清らかである:99%

はかる:25g

価格 ($):313.0